molecular formula C8H9NO5 B189692 N-(Allyloxycarbonyloxy)succinimide CAS No. 135544-68-2

N-(Allyloxycarbonyloxy)succinimide

Cat. No.: B189692
CAS No.: 135544-68-2
M. Wt: 199.16 g/mol
InChI Key: OIXALTPBNZNFLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Allyloxycarbonyloxy)succinimide can be synthesized through the reaction of allyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Mechanism of Action

The mechanism of action of N-(Allyloxycarbonyloxy)succinimide involves its reactive succinimide group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Allyloxycarbonyloxy)succinimide is unique due to its allyloxycarbonyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of cyclic carbonates and glycopeptide scaffolds, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXALTPBNZNFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472673
Record name N-(Allyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135544-68-2
Record name N-(Allyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Allyloxycarbonyloxy)succinimide
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Synthesis routes and methods

Procedure details

A mixture of N-hydroxysuccinimide (4.78 g, 0.042 mol) and allyl chloroformate (5.0 g, 4.40 ml, 0.042 mmol) in dry tetrahydrofuran (60 ml) was cooled to 0° C. under nitrogen. A solution of triethylamine (4.2 g, 5.78 ml, 0.042 mol) in tetrahydrofuran (20 ml) was added dropwise over 20 minutes. After completion of the addition, the mixture was stirred at room temperature for 4 hours, and then filtered and concentrated. Ethyl acetate (200 ml) was added and the resulting solution was washed sequentially with water (3×), saturated sodium bicarbonate solution and water (3×). Drying (MgSO4) and removal of the solvent in vacuo gave the title compound as a clear, colourless oil. (D23).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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